
AMG-151 free base
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ARRY-403, also known as AMG-151, is an orally available allosteric glucokinase (GK) activator developed for the treatment of type 2 diabetes mellitus (T2DM). ARRY-403 has many favorable physicochemical characteristics and ADME properties (low potential to cause drug–drug interactions (DDIs). ARRY-403 potently activates human glucokinase (GK) in vitro (EC50 = 79 nM at 5 mM glucose), with an S0.5 = 0.93 mM glucose (ARRY-403 at 5 mM) and Vmax = 134% compared to the no activator control. It possesses good in vitro drug-like properties (aqueous solubility, cell permeability, low low potential for drug-drug interactions, low predicted hepatic clearance), and selectivity against broad panels of receptors and enzymes.
科学的研究の応用
Clinical Applications in Type 2 Diabetes
AMG-151 has been evaluated in several clinical trials for its efficacy in managing blood glucose levels in patients with type 2 diabetes. A notable phase IIa study assessed the dose-response relationship of AMG-151 on fasting plasma glucose (FPG) levels in patients already receiving metformin.
Key Findings:
- Efficacy: The study demonstrated that AMG-151 significantly reduced FPG when administered twice daily, with a notable linear dose-effect trend (p = 0.004) observed over a 28-day period .
- Safety Profile: While effective, AMG-151 was associated with higher incidences of hypoglycemia and hypertriglyceridemia compared to placebo . This highlights the necessity for careful monitoring and management of side effects during treatment.
Pharmacodynamics:
- Glucose Homeostasis: AMG-151's action leads to improved glycemic control by facilitating insulin release in response to elevated blood glucose levels.
- Comparative Studies: In meta-analysis studies involving multiple glucokinase activators, AMG-151 was noted alongside other compounds like MK-0941 and piragliatin, demonstrating varying safety profiles but consistent efficacy in lowering blood glucose levels .
Safety and Adverse Events
The safety profile of AMG-151 has been a subject of scrutiny in clinical evaluations:
- Adverse Events: Common adverse events associated with AMG-151 include hypoglycemia and hyperlipidemia, particularly hypertriglyceridemia .
- Long-term Safety: Ongoing evaluations are necessary to fully understand the long-term safety implications of chronic administration of AMG-151, especially considering the potential for liver toxicity observed with other glucokinase activators .
Comparative Efficacy
AMG-151's efficacy as a glucokinase activator has been compared to other agents within the same class:
Compound | Efficacy (FPG Reduction) | Common Adverse Events |
---|---|---|
AMG-151 | Significant (p < 0.004) | Hypoglycemia, Hypertriglyceridemia |
MK-0941 | Moderate | Hypoglycemia |
Piragliatin | Variable | Liver toxicity |
特性
CAS番号 |
1304015-76-6 |
---|---|
分子式 |
C20H18N6O3S2 |
分子量 |
454.5 g/mol |
IUPAC名 |
(1S)-1-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol |
InChI |
InChI=1S/C20H18N6O3S2/c1-12-15(5-4-8-21-12)29-16-9-13(30-17-6-2-3-7-22-17)10-23-19(16)25-20-24-18(26-31-20)14(28)11-27/h2-10,14,27-28H,11H2,1H3,(H,23,24,25,26)/t14-/m1/s1 |
InChIキー |
PCOMIRCNMMNOAP-CQSZACIVSA-N |
SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O |
異性体SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)[C@@H](CO)O |
正規SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
15-((3-((2-methylpyridin-3-yl)oxy)-5-(pyridin-2-ylsulfanyl)pyridin-2-yl)amino)-1,2,4-thiadiazol-3-yl)ethane-1,2-diol AMG-151 ARRY-403 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。